molecular formula C11H10ClNO3 B3054877 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one CAS No. 62252-30-6

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Cat. No.: B3054877
CAS No.: 62252-30-6
M. Wt: 239.65 g/mol
InChI Key: OQPYHSIRELTTOU-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (CAS 62252-30-6) is a chemical compound based on the isocoumarin scaffold, serving as a key intermediate and inhibitor in biochemical research. This uncharged compound has been investigated for its role in inhibiting proteases, specifically as a lead inhibitor of urokinase-type plasminogen activator (uPA) . The uPA system plays a major role in extracellular proteolytic events associated with tumor cell growth, invasion, and metastasis, making it a significant target for anticancer drug development. The 7-amino group on the isocoumarin ring is a crucial functional site that can be further modified to enhance binding affinity and selectivity. With a molecular formula of C 11 H 10 ClNO 3 and a molecular weight of 239.66 g/mol, this compound is characterized by its physical properties, including a predicted boiling point of 458.6±45.0 °C and a melting point of 156-158 °C (in ethanol) . The provided SMILES code is O=C1C2=CC(N)=CC=C2C(Cl)=C(OCC)O1 . Researchers can utilize this compound as a building block to develop more potent analogs, for instance, by acylating the 7-amino group to introduce hydrophobic moieties that significantly improve inhibitory potency. WARNING: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data is not fully classified; researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling instructions.

Properties

IUPAC Name

7-amino-4-chloro-3-ethoxyisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11-9(12)7-4-3-6(13)5-8(7)10(14)16-11/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYHSIRELTTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489281
Record name 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-30-6
Record name 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one typically involves the reaction of 4-chloro-3-ethoxy-1H-isochromen-1-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one has been investigated for its potential therapeutic effects, particularly due to its biological activities:

Biological Activities:

  • Antimicrobial Properties: Exhibits activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Studies suggest it may inhibit enzymes involved in cell proliferation, presenting potential as an anticancer agent .

Case Study: Anticancer Mechanism
Research has shown that this compound can bind to specific molecular targets, altering enzyme activities linked to cancer progression. For instance, it has been evaluated for its inhibitory effects on serine proteases, which are critical in cancer metastasis .

Biological Target Interaction

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as molecular modeling and binding assays have been employed to elucidate its pharmacodynamics .

Material Development

The compound is also utilized in the development of new materials:

  • Dyes and Pigments: Its unique structure allows for applications in synthesizing dyes with specific properties.

Comparison with Similar Compounds:

Compound NameStructure FeaturesUnique Properties
7-Amino-4-methylcoumarinContains an amino group and methyl substituentKnown for fluorescence properties
4-ChloroisocoumarinLacks amino and ethoxy groupsUsed primarily as an intermediate in organic synthesis
6-AminoquinoloneContains an amino group but different ring structureExhibits antibacterial activity

Mechanism of Action

The mechanism of action of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkoxy Chain Length : Replacing the ethoxy group (C₂H₅O) in the target compound with a propoxy group (C₃H₇O) increases molecular weight by ~14 g/mol and XLogP3 by ~0.5 units, enhancing lipophilicity . This modification could improve membrane permeability in drug design.
  • Halogen vs.
  • Sulfur vs. Oxygen Heteroatoms: The sulfur atom in 7-methoxy-3-phenyl-1H-isothiochromen-4-one increases topological polar surface area (TPSA: 51.6 vs.

Biological Activity

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C11H10ClNO3C_{11}H_{10}ClNO_3 with a molecular weight of approximately 239.66 g/mol. This compound features an amino group, a chloro substituent, and an ethoxy group, which contribute to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been shown to inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. In vitro studies have demonstrated its effectiveness against certain viral strains, suggesting potential applications in the development of antiviral therapies.

Anticancer Activity

The compound has shown promise in anticancer research. It appears to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have indicated that it may affect signaling pathways critical for tumor growth and survival.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant activity against a range of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesUnique Properties
7-Amino-4-methylcoumarinContains an amino group and methyl substituentKnown for fluorescence properties
4-ChloroisocoumarinLacks amino and ethoxy groupsUsed primarily as an intermediate in organic synthesis
6-AminoquinoloneContains an amino group but different ring structureExhibits antibacterial activity

The ethoxy group in this compound enhances its solubility and biological membrane penetration, potentially increasing its efficacy compared to analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Antiviral Efficacy : Research conducted by Pharmaceutical Research evaluated the antiviral effects against influenza virus, showing that the compound reduced viral replication in infected cells by modulating host cell pathways.
  • Antimicrobial Activity : An investigation reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, chlorination and ethoxylation steps may require controlled temperatures (e.g., 60–80°C) to avoid side reactions like over-alkylation. Ethoxy group introduction via nucleophilic substitution (e.g., using NaOEt in ethanol) must balance steric hindrance and reactivity . Yield optimization may involve catalytic systems (e.g., DMAP for acylation) or microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy. In 1H^1 \text{H}-NMR, expect signals for the amino group (~δ 5.0–6.0 ppm, broad), ethoxy protons (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for CH2_2), and aromatic protons (δ 6.5–8.0 ppm). IR should show C=O stretch (~1700 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. Store in amber vials at –20°C to prevent photodegradation of the chromenone core. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150–200°C) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological activity?

  • Methodological Answer : Use density functional theory (DFT) to model electron distribution, focusing on the amino and ethoxy groups’ nucleophilic/electrophilic sites. For biological activity, perform molecular docking with target proteins (e.g., kinase enzymes) using AutoDock Vina, prioritizing hydrogen bonding with the amino group and hydrophobic interactions with the chloro substituent .

Q. How can researchers resolve contradictions in reported spectral data for structurally analogous compounds?

  • Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC). For example, conflicting 1H^1 \text{H}-NMR signals in similar chromenones may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in antimicrobial studies?

  • Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with methoxy) and assay against Gram-negative/-positive bacteria. Use regression analysis to correlate logP values (from HPLC) with biofilm inhibition. Address solubility issues via co-solvents (e.g., DMSO-water mixtures) .

Q. How does the compound interact with common solvents or reagents in catalytic systems, and what byproducts are observed?

  • Methodological Answer : Monitor reactions via LC-MS to detect intermediates. For example, ethoxy group cleavage under strong acids (e.g., H2_2SO4_4) may form 7-amino-4-chloroisochromenone. Mitigate this using milder acids (e.g., AcOH) or protective groups (e.g., Boc for the amino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one
Reactant of Route 2
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

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